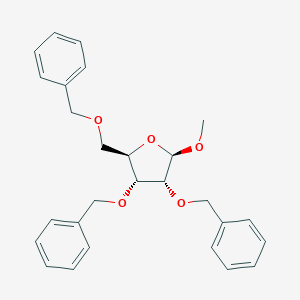

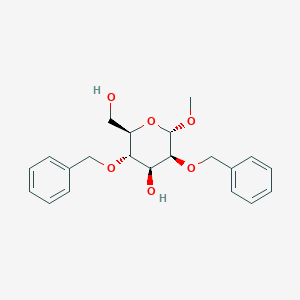

Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside” is a purine nucleoside analog . It has broad antitumor activity targeting indolent lymphoid malignancies . It is widely employed in the biomedical sector, exhibiting notable prospects for research against specific disorders, particularly those concerning nucleoside metabolism .

Molecular Structure Analysis

The molecular formula of “Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside” is C27H30O5 . Its average mass is 434.524 Da and its monoisotopic mass is 434.209320 Da .Chemical Reactions Analysis

“Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside” is a purine nucleoside analog. Its anticancer mechanisms rely on the inhibition of DNA synthesis and the induction of apoptosis .Physical And Chemical Properties Analysis

“Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside” has a density of 1.2±0.1 g/cm3, a boiling point of 552.6±50.0 °C at 760 mmHg, and a flash point of 217.4±30.0 °C . It has 5 H bond acceptors, 0 H bond donors, and 11 freely rotating bonds .Aplicaciones Científicas De Investigación

Biomedical Research

“Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside” is a widely employed compound in the biomedical sector . It exhibits notable prospects for research against specific disorders, particularly those concerning nucleoside metabolism .

2. Synthesis of Nucleoside Analogs and Antiviral Drugs This compound is utilized as a precursor or intermediate in the synthesis of nucleoside analogs and antiviral drugs . Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, and they are used in medicinal chemistry because of their antiviral and anticancer properties .

Inhibition of DNA Synthesis

“Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside” is a purine nucleoside analog that has broad antitumor activity targeting indolent lymphoid malignancies . The anticancer mechanisms in this process rely on the inhibition of DNA synthesis .

Induction of Apoptosis

In addition to inhibiting DNA synthesis, this compound also induces apoptosis, a process of programmed cell death . This is another mechanism through which it exerts its antitumor activity .

Direcciones Futuras

Propiedades

IUPAC Name |

(2R,3R,4R,5R)-2-methoxy-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O5/c1-28-27-26(31-19-23-15-9-4-10-16-23)25(30-18-22-13-7-3-8-14-22)24(32-27)20-29-17-21-11-5-2-6-12-21/h2-16,24-27H,17-20H2,1H3/t24-,25-,26-,27-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJVKHGGGJZLGII-FPCALVHFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1[C@@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10557499 |

Source

|

| Record name | Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10557499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside | |

CAS RN |

55725-85-4 |

Source

|

| Record name | Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10557499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-Dihydroxy-7-sulphamoyl-benzo[f]quinoxaline](/img/structure/B15701.png)

![2-[(2-Iodoacetyl)amino]-3-naphthalen-2-ylpropanoic acid](/img/structure/B15725.png)